molecular formula C9H7BrF4 B12434216 1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene CAS No. 955036-79-0

1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B12434216
CAS No.: 955036-79-0
M. Wt: 271.05 g/mol
InChI Key: HGQSVJRFYVCSBO-UHFFFAOYSA-N
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Description

Substituent Position Effects

  • 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene : Removing the ethyl linker shortens the side chain, reducing molecular weight (227.98 g/mol) and altering solubility.
  • 1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene : Replacing bromine with chlorine decreases molecular weight (226.59 g/mol) and polarizability, affecting reactivity in nucleophilic substitutions.

Functional Group Comparisons

Derivative Key Structural Difference Impact on Properties
1-(2-Bromoethyl)-3-nitro-5-(trifluoromethyl)benzene Nitro group instead of fluorine Increased electron deficiency, higher reactivity in electrophilic substitutions
1-(2-Bromoethyl)-3-fluoro-5-methylbenzene Methyl instead of trifluoromethyl Reduced hydrophobicity, lower thermal stability

The trifluoromethyl group’s strong electron-withdrawing nature enhances the benzene ring’s electrophilic substitution resistance compared to methyl derivatives. Meanwhile, the bromoethyl group’s length and flexibility enable diverse reactivity in cross-coupling reactions, distinguishing it from shorter halogenated analogs.

Properties

CAS No.

955036-79-0

Molecular Formula

C9H7BrF4

Molecular Weight

271.05 g/mol

IUPAC Name

1-(2-bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrF4/c10-2-1-6-3-7(9(12,13)14)5-8(11)4-6/h3-5H,1-2H2

InChI Key

HGQSVJRFYVCSBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CCBr

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenethyl Alcohol

Procedure :

  • Starting Material : 3-Fluoro-5-(trifluoromethyl)benzaldehyde is treated with ethylene magnesium bromide (CH₂CH₂MgBr) in tetrahydrofuran (THF) at −78°C.
  • Reaction : The Grignard reagent adds to the aldehyde, forming a secondary alcohol after aqueous workup.
  • Yield : ~85% (reported for analogous substrates).

Mechanistic Insight :
The Grignard reagent nucleophilically attacks the carbonyl carbon, followed by protonation to yield the alcohol. The trifluoromethyl and fluorine groups stabilize the intermediate via electron-withdrawing effects.

Step 2: Bromination of the Alcohol

Procedure :

  • Reagents : Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in dichloromethane.
  • Conditions : Stir at 0–25°C for 4–6 hours.
  • Workup : Extract with NaHCO₃, dry over MgSO₄, and purify via column chromatography.
  • Yield : 70–90%.

Example :
3-Fluoro-5-(trifluoromethyl)phenethyl alcohol (10 mmol) reacts with PBr₃ (12 mmol) in CH₂Cl₂, yielding 1-(2-bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene as a colorless liquid.

Cross-coupling methods enable direct introduction of the bromoethyl group. A notable example uses Suzuki-Miyaura coupling:

Procedure:

  • Starting Material : 3-Fluoro-5-(trifluoromethyl)phenylboronic acid (prepared via Grignard reaction with trimethyl borate).
  • Coupling Partner : 1,2-Dibromoethane.
  • Catalyst : Pd(PPh₃)₄ (2 mol%) in THF/water (3:1).
  • Conditions : Reflux at 80°C for 12 hours.
  • Yield : ~60%.

Key Data :

Parameter Value
Reaction Temperature 80°C
Catalyst Loading 2 mol% Pd(PPh₃)₄
Solvent THF/H₂O
Isolated Yield 58–62%

Limitations :

  • Competing deboronation reduces efficiency.
  • Requires anhydrous conditions to prevent hydrolysis.

Radical Bromination of Ethyl-Substituted Precursors

Radical-mediated bromination offers regioselective functionalization of ethyl chains:

Procedure:

  • Starting Material : 3-Fluoro-5-(trifluoromethyl)ethylbenzene.
  • Reagents : N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄.
  • Conditions : UV light (λ = 365 nm), 25°C, 8 hours.
  • Yield : 50–65%.

Mechanism :
AIBN generates radicals, abstracting a hydrogen from the ethyl chain. NBS brominates the resulting radical, favoring the terminal position due to steric and electronic effects.

Example :
3-Fluoro-5-(trifluoromethyl)ethylbenzene (5 mmol) reacts with NBS (6 mmol) and AIBN (0.1 mmol) under UV light, yielding 65% this compound.

Hydrobromination of Styrene Derivatives

A two-step sequence involving Heck coupling and hydrobromination is effective:

Step 1: Heck Reaction to Form Styrene

Procedure :

  • Starting Material : 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene.
  • Reagents : Ethylene, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃ in DMF.
  • Conditions : 100°C, 12 hours.
  • Yield : 75–80%.

Step 2: Hydrobromination

Procedure :

  • Reagents : HBr (48%) and H₂O₂ (30%) in acetic acid.
  • Conditions : 0°C, 2 hours.
  • Yield : 70%.

Regioselectivity :
Anti-Markovnikov addition dominates due to the electron-withdrawing trifluoromethyl group.

Comparison of Methods

Method Yield (%) Advantages Limitations
Bromination of Alcohol 70–90 High yield, simple reagents Requires alcohol precursor
Suzuki Coupling 58–62 Versatile, mild conditions Low yield, sensitive to moisture
Radical Bromination 50–65 Regioselective Requires UV light, moderate yield
Hydrobromination 70 Scalable Multi-step, costly catalysts

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide (OH-) or amine (NH2-).

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, where an electrophile replaces a hydrogen atom on the ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in solvents such as ethanol or water.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced products.

Scientific Research Applications

1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluoro and trifluoromethyl groups can influence the compound’s reactivity, stability, and interactions with enzymes and receptors. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents on Benzene Ring Molecular Formula Key Reactivity/Applications Reference
1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene 3-F, 5-CF₃, 2-CH₂CH₂Br C₉H₆BrF₄ Nucleophilic substitution; intermediate synthesis
1-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene 3-F, 5-CF₃, 1-CH₂Br C₈H₅BrF₄ Faster SN2 reactivity due to less steric hindrance
(2-Bromo-1,1-difluoroethyl)benzene 2-CH₂CF₂Br (geminal difluoro substitution) C₈H₆BrF₂ Fluorinated alkylation reagent
1-Bromo-2-iodo-4-(trifluoromethyl)benzene 1-Br, 2-I, 4-CF₃ C₇H₃BrF₃I Cross-coupling precursor for biaryl synthesis
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one 3-F, 5-CF₃, ketone (-CO-) at side chain C₁₀H₈F₄O Ketone-based intermediates in drug discovery
Key Observations :

Reactivity Differences :

  • The bromoethyl group in the target compound allows for two-step functionalization (e.g., elimination to form a vinyl group or substitution at the β-carbon). In contrast, bromomethyl analogs (e.g., 1-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene) undergo direct SN2 reactions due to reduced steric hindrance .
  • Geminal difluoro-bromoethyl compounds (e.g., (2-Bromo-1,1-difluoroethyl)benzene) exhibit enhanced stability against elimination but lower nucleophilicity due to fluorine’s electron-withdrawing effects .

Electronic Effects :

  • The trifluoromethyl group in all analogs strongly deactivates the ring, making electrophilic aromatic substitution challenging. However, it enhances oxidative stability and lipophilicity, which is advantageous in medicinal chemistry .
  • Fluorine at the meta position directs further substitutions to the ortho and para positions, influencing regioselectivity in cross-coupling reactions .

Applications :

  • Compounds with pyrimidine-linked 3-fluoro-5-(trifluoromethyl)benzyl groups (e.g., N-(2-Hydroxyethyl)-1-(6-((3-(trifluoromethyl)phenyl)thio)-pyrimidin-4-yl)indoline-4-carboxamide) demonstrate bioactivity as GPR52 agonists, highlighting the pharmacological relevance of this substitution pattern .
  • Bromoethyl derivatives are less common in final drug molecules but serve as versatile intermediates for introducing ethylene-linked functionalities .

Physicochemical Property Trends

  • Boiling Points : Bromoethyl derivatives generally exhibit higher boiling points than bromomethyl analogs due to increased molecular weight and van der Waals interactions (e.g., 198.4±35.0 °C for 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one vs. ~180–220 °C predicted for bromoethyl analogs) .
  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Bromoethyl chains further elevate lipophilicity compared to shorter bromomethyl groups .

Biological Activity

1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and trifluoromethyl group, which significantly influence its reactivity and biological interactions. The presence of these halogen substituents often enhances the lipophilicity and metabolic stability of the compound.

Antimicrobial Properties

Research indicates that fluorinated compounds, including this compound, exhibit notable antimicrobial activities. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated that similar trifluoromethyl-substituted benzene derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of fluorinated benzene derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. For example, a related study indicated that trifluoromethylated compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival .

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor of specific enzymes linked to disease processes. Compounds with similar functional groups have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses . This suggests that the compound could have anti-inflammatory effects, contributing to its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of fluorinated benzene derivatives revealed that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 10-50 µg/mL, indicating moderate potency compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could reduce cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

Synthesis Methods

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, where bromination and trifluoromethylation are key steps. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have also been employed to enhance yield and selectivity .

Q & A

Q. What are the common synthetic routes for 1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized benzene derivative. For example, bromomethylation of 3-fluoro-5-(trifluoromethyl)benzene using agents like N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in acidic media can introduce the bromoethyl group . Another approach involves substitution reactions, such as nucleophilic displacement of a hydroxyl or halide group on a benzene ring with a bromoethyl moiety under controlled temperatures (0–20°C) and inert atmospheres .
  • Key Factors :
  • Temperature : Lower temperatures (0–5°C) minimize side reactions like elimination.
  • Catalysts : Copper(I) bromide or magnesium may enhance reaction efficiency .
  • Yield Optimization : Multi-step protocols (e.g., Grignard reagent generation followed by trifluoroacetyl chloride addition) improve yields up to 48% .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify fluorine environments and bromoethyl group positioning. 13C^{13}\text{C} NMR confirms trifluoromethyl (-CF3_3) and aromatic ring substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (239.03 g/mol) and isotopic patterns .
  • X-ray Crystallography : Resolves steric effects from the bulky trifluoromethyl and bromoethyl groups .

Advanced Research Questions

Q. How does the bromoethyl group influence reactivity in cross-coupling reactions, and what mechanistic challenges arise?

  • Methodological Answer : The bromoethyl group acts as an electrophilic site in Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the trifluoromethyl group can reduce reaction rates.
  • Case Study : In Pd-catalyzed couplings, bulky ligands (e.g., XPhos) improve efficiency by mitigating steric effects. For example, coupling with arylboronic acids requires temperatures >80°C and anhydrous conditions .
  • Mechanistic Insight : Competing elimination (forming vinyl bromide byproducts) is minimized using polar aprotic solvents (e.g., THF) and slow reagent addition .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) for this compound?

  • Methodological Answer : Discrepancies often stem from solvent effects or impurities.
  • Stepwise Validation :

Compare experimental 19F^{19}\text{F} shifts with computational predictions (DFT calculations).

Use heteronuclear correlation spectroscopy (HMBC) to confirm through-space fluorine coupling .

Purify via preparative HPLC to isolate trace impurities (e.g., residual starting material) .

Q. What are the applications of this compound in medicinal chemistry, particularly in kinase inhibitor design?

  • Methodological Answer : The trifluoromethyl and bromoethyl groups enhance binding to hydrophobic kinase pockets.
  • Case Study : The compound serves as an intermediate in synthesizing c-Met inhibitors. For example, coupling with piperidine derivatives via reductive amination produces analogs with IC50_{50} values <100 nM .
  • Table: Key Derivatives and Bioactivity
Derivative StructureTarget KinaseIC50_{50} (nM)Reference
Piperidine-ureido analogc-Met85
Benzyl-protected intermediateVEGFR-2120

Safety and Handling

Q. What are the storage and handling protocols to prevent degradation of the bromoethyl group?

  • Methodological Answer :
  • Storage : Store at 0–6°C in amber vials to avoid light-induced decomposition .
  • Handling : Use inert atmospheres (N2_2/Ar) during reactions to suppress oxidation.
  • Decomposition Signs : Yellow discoloration indicates bromine liberation; quench with Na2_2S2_2O3_3 solution .

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